2-(3-Fluoropropyl)phenol

Description

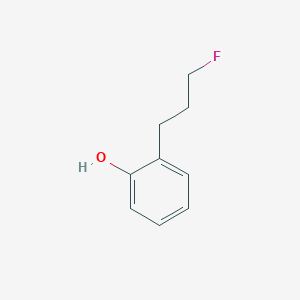

2-(3-Fluoropropyl)phenol is a fluorinated aromatic compound featuring a phenol core (hydroxyl group attached to a benzene ring) substituted with a 3-fluoropropyl chain at the ortho (2-) position. The 3-fluoropropyl group consists of a three-carbon chain with a terminal fluorine atom. This structural motif combines the electronic effects of fluorine with the steric and lipophilic properties of the alkyl chain, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

2-(3-fluoropropyl)phenol |

InChI |

InChI=1S/C9H11FO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7H2 |

InChI Key |

WDJGVUBJEQGHTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoropropyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3-fluoropropyl bromide with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoropropyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

2-(3-Fluoropropyl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkyl-Substituted Aromatic Acids and Amines

(a) 5-(3-Fluoropropyl)-2,3-dimethoxybenzoic acid ()

- Structure : A benzoic acid derivative with methoxy groups at positions 2 and 3 and a 3-fluoropropyl chain at position 4.

- Key Differences: The carboxylic acid and methoxy groups enhance polarity compared to 2-(3-Fluoropropyl)phenol. This impacts solubility and receptor interactions.

- Synthesis : Prepared via allyl group oxidation, fluorination, and ester hydrolysis .

- Application : Investigated as a scaffold for dopamine D3 receptor ligands, with moderate off-target binding to 5-HT3 receptors (29–58 nM) .

(b) 4-(3-Fluoropropyl)aniline ()

- Structure : Aniline (NH2-substituted benzene) with a para-position 3-fluoropropyl chain.

- Key Differences: The amino group increases basicity compared to phenol’s acidic hydroxyl group.

- Synthesis : Achieved via nitro group reduction and fluorination of a propyl alcohol intermediate .

- Application : Intermediate for sulfonamide-based probes targeting mutant IDH1 in gliomas .

Fluorinated Pyridine Derivatives ()

(a) 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (Compound 18)

- Structure : Pyridine ring with a 3-fluoropropyl chain at position 6 and a methyl group at position 3.

- Key Differences : The pyridine core introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity.

- Synthesis : Derived from a protected pyrrole precursor via deprotection (81% yield) .

- Application: Potential as an inducible nitric oxide synthase (iNOS) inhibitor due to fluorinated alkyl chain lipophilicity.

(b) 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(3-fluoropropyl)-4-methylpyridine (Compound 17)

Simple Fluorophenols ()

2-Fluorophenol (CAS 367-12-4)

- Structure: Phenol with a single fluorine atom at the ortho position.

- Key Differences: Lacks the fluoropropyl chain, resulting in lower molecular weight (112.10 g/mol vs. ~168.19 g/mol for this compound) and reduced lipophilicity.

- Properties: Higher acidity (pKa ~8.3) compared to non-fluorinated phenols due to electron-withdrawing fluorine.

Complex Fluoropropyl-Containing Heterocycles

(a) 2-(4-Ethyl-5-[(3-Fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline ()

- Structure: Thienoquinoline-triazole hybrid with a 3-fluoropropyl sulfide group.

- Key Differences : The sulfur atom in the sulfide linker may improve metabolic stability compared to ether or alkyl linkages.

- Molecular Weight : 372.48 g/mol .

(b) N'-(3,5-Dimethylphenyl)-N-(2-((3-Fluoropropyl)[(4-Nitrophenyl)sulfonyl]amino)ethyl)-N-Methylethanimidamide ()

Key Research Findings and Implications

- Fluorine Positioning: Terminal fluorine in the 3-fluoropropyl chain reduces metabolic degradation compared to non-fluorinated alkyl chains .

- Substituent Effects: Ortho-substituted fluoropropyl groups on phenol (vs. para in aniline derivatives) may sterically hinder interactions with enzymes or receptors, altering selectivity .

- Synthetic Challenges : Fluorination steps (e.g., using XTalFluor-M) often yield moderate efficiencies (41–53% in ), necessitating optimization for scale-up .

Biological Activity

2-(3-Fluoropropyl)phenol is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoropropyl group attached to a phenolic structure. The fluorine atom can enhance the compound's lipophilicity and influence its interaction with biological targets. The structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluoropropyl group may increase binding affinity, leading to enhanced potency and selectivity against specific molecular targets. This mechanism is crucial in understanding how the compound may exert its effects in biological systems.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. Studies have shown that phenolic compounds can modulate signaling pathways related to oxidative stress, contributing to their protective effects against cellular damage.

Anticancer Potential

Flavonoids and related phenolic compounds have demonstrated anticancer properties through various mechanisms, including:

- Cell Cycle Arrest: Compounds like this compound may inhibit specific kinases involved in the regulation of the cell cycle, leading to cell cycle arrest.

- Apoptosis Induction: The compound may activate caspases, which are crucial for apoptosis in cancer cells.

- Inhibition of Tumor Growth: Studies suggest that phenolic compounds can inhibit tumor growth by targeting pathways involved in tumorigenesis.

Case Study 1: Antioxidant Profiling

A study investigated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound exhibited a notable ability to scavenge free radicals compared to other phenolic derivatives. The antioxidant activity was quantified using DPPH and ABTS assays, showing a significant reduction in radical concentration at varying concentrations of the compound.

| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |

|---|---|---|

| This compound | 25 | 30 |

| Gallic Acid | 15 | 20 |

| Quercetin | 20 | 25 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The compound was tested against various cancer types, including breast and prostate cancer cells. The results indicated a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 |

| PC-3 (Prostate Cancer) | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.